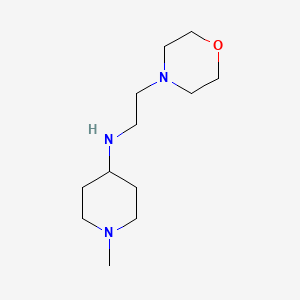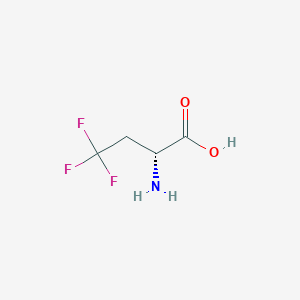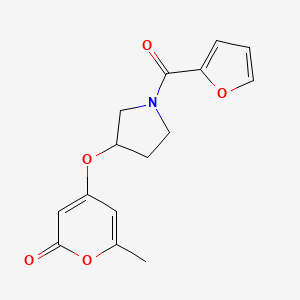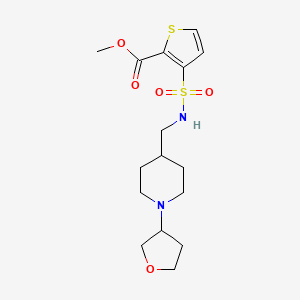
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine” is a biochemical used for research purposes . It has a molecular weight of 227.35 and a molecular formula of C12H25N3O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1CCC(CC1)NCCN2CCOCC2 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, it would be beneficial to use molecular modeling software that can interpret this SMILES string and generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the search results. These properties can often be predicted using specialized software or found in chemical databases.Applications De Recherche Scientifique
Analysis in Environmental Samples
One area of application for compounds like (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is in environmental analysis. For example, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including piperidine and morpholine, in wastewater and surface water. Their approach involved derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by measurement using gas chromatography-mass spectrometry (Sacher, Lenz, & Brauch, 1997).
Biochemical Applications
Compounds like this compound have been used in biochemical research. Padié et al. (2009) synthesized phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine, and found them useful for biological experiments such as cytotoxicity assays, DNA interaction studies, and transfection experiments (Padié et al., 2009).
Chemical Synthesis and Structure Studies
In chemical synthesis and structure studies, compounds with piperidine and morpholine structures have been extensively used. Meghdadi et al. (2008) synthesized and characterized pyridinecarboxamide cobalt(III) complexes, investigating the effect of bridge substituents, including morpholine, on the redox properties of these complexes (Meghdadi et al., 2008).
Safety and Hazards
The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS), which provides information on potential hazards, safe handling practices, and emergency response measures.
Propriétés
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)




![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)




